molecular formula C5H3BrN4S B14892540 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile

6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile

Cat. No.: B14892540
M. Wt: 231.08 g/mol
InChI Key: BSTJXPWACFKNIW-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that contains a pyrimidine ring with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and thioxo groups in the structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiouracil with cyanamide in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thioxo group can be oxidized to a sulfoxide or sulfone, while the amino group can be reduced to an amine.

    Cyclization Reactions: The compound can undergo further cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The compound may also undergo metabolic transformations in vivo, resulting in active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds have similar structures but with different substituents on the pyrimidine ring.

    6-Amino-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar core structure but with an o-tolyl group instead of a bromine atom.

Uniqueness

The uniqueness of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thioxo group provides opportunities for oxidation and reduction reactions.

Properties

Molecular Formula

C5H3BrN4S

Molecular Weight

231.08 g/mol

IUPAC Name

4-amino-5-bromo-2-sulfanylidene-1H-pyrimidine-6-carbonitrile

InChI

InChI=1S/C5H3BrN4S/c6-3-2(1-7)9-5(11)10-4(3)8/h(H3,8,9,10,11)

InChI Key

BSTJXPWACFKNIW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=NC(=S)N1)N)Br

Origin of Product

United States

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